molecular formula C18H21ClN2O B6478600 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride CAS No. 1051941-78-6

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride

Cat. No. B6478600
CAS RN: 1051941-78-6
M. Wt: 316.8 g/mol
InChI Key: XFASIFNJGMWDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride (MMPB) is an organic compound commonly used in scientific research. It is a derivative of the benzodiazepine class of drugs, and is used as a research chemical to study the physiological effects of benzodiazepines on the body. MMPB is a colorless, crystalline solid with a molecular weight of 320.9 g/mol. It is soluble in water, methanol and ethanol, and has a melting point of 128-132 °C.

Scientific Research Applications

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride is used in scientific research to study the effects of benzodiazepines on the body. It is used in animal studies to study the effects of benzodiazepines on the central nervous system, as well as to study the effects of benzodiazepines on the cardiovascular system. It is also used in pharmacological studies to evaluate the effects of benzodiazepines on the body.

Mechanism of Action

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride binds to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding action increases the activity of the GABA receptor, leading to a decrease in neuronal activity. This decrease in neuronal activity is responsible for the sedative and anxiolytic effects of benzodiazepines.
Biochemical and Physiological Effects
2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride has a wide range of biochemical and physiological effects on the body. It has been shown to reduce anxiety, induce relaxation, reduce muscle tension, and reduce the risk of seizures. It also has anticonvulsant, antianxiety, and sedative effects. In addition, it has been shown to reduce the risk of cardiovascular disease by reducing blood pressure and improving heart rate.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride in laboratory experiments is that it is a relatively safe compound to use. It has a low toxicity and is relatively non-toxic when used at the recommended doses. However, it is important to note that 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride can cause drowsiness and sedation, so it is important to use it with caution. It is also important to note that 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride is not approved for human use, so it should not be used in clinical trials or in humans.

Future Directions

There are a number of potential future directions for research involving 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride. One potential direction is to further study the effects of 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride on the cardiovascular system. Additionally, research could be conducted to investigate the effects of 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride on the central nervous system. Furthermore, research could be conducted to investigate the effects of 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride on the endocrine system. Finally, research could be conducted to investigate the effects of 2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride on the immune system.

Synthesis Methods

2-[(4-methoxyphenyl)methyl]-1-propyl-1H-1,3-benzodiazole hydrochloride is synthesized from the reaction of 4-methoxyphenylmethyl chloride and 1-propyl-1H-1,3-benzodiazepine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent such as ethanol or acetone. The product is then purified by recrystallization from methanol.

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-1-propylbenzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-14-8-10-15(21-2)11-9-14;/h4-11H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFASIFNJGMWDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxybenzyl)-1-propyl-1H-benzo[d]imidazole hydrochloride

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